3,4-Dimethyl-N-phenylbenzamide is a compound belonging to the class of N-phenylbenzamides, characterized by the presence of a phenyl group attached to a benzamide structure with two methyl groups at the 3 and 4 positions of the aromatic ring. This compound has garnered attention due to its potential biological activities and applications in various fields, including medicinal chemistry.
3,4-Dimethyl-N-phenylbenzamide is classified as an organic compound, specifically an aromatic amide. It falls under the broader category of amides, which are derivatives of carboxylic acids where the hydroxyl group is replaced by an amine or ammonia.
The synthesis of 3,4-dimethyl-N-phenylbenzamide typically involves several key steps:
For instance, one method described in the literature involves dissolving 3-amino-4-methoxybenzoic acid in dichloromethane, adding DIC and HOBt, followed by the addition of an appropriate amine. The reaction mixture is stirred for several hours before quenching and purification .
3,4-Dimethyl-N-phenylbenzamide can participate in various chemical reactions:
In one study, 3,4-dimethyl-N-phenylbenzamide was subjected to reductive transamidation with nitroarenes to yield secondary amides in good yields .
The mechanism of action for 3,4-dimethyl-N-phenylbenzamide largely depends on its biological targets. For example:
Studies have indicated that modifications to the benzamide structure can significantly enhance biological activity, suggesting a structure-activity relationship that guides further drug design.
3,4-Dimethyl-N-phenylbenzamide and its derivatives are primarily used in:
3,4-Dimethyl-N-phenylbenzamide (systematic IUPAC name: N-(3,4-dimethylphenyl)benzamide) is an organic compound belonging to the N-phenylbenzamide (benzanilide) class. Its molecular framework consists of a benzamide group where the nitrogen atom is substituted with a 3,4-dimethylphenyl ring. The compound’s molecular formula is C₁₅H₁₅NO, with a molecular weight of 225.29 g/mol. Key identifiers include:
Structurally, it features:
Table 1: Nomenclature and Identifiers of Key N-Phenylbenzamide Derivatives
Compound Name | CAS Registry Number | Molecular Formula | Substitution Pattern |
---|---|---|---|
3,4-Dimethyl-N-phenylbenzamide | 5180-83-6 | C₁₅H₁₅NO | 3,4-dimethyl on aniline ring |
2,4-Dimethyl-N-phenylbenzamide | 1522-67-4 | C₁₅H₁₅NO | 2,4-dimethyl on benzoyl ring |
4-Amino-N-(2,6-dimethylphenyl)benzamide | 1522-67-4* | C₁₅H₁₆N₂O | Anticonvulsant derivative |
The synthesis of N-phenylbenzamides like 3,4-dimethyl-N-phenylbenzamide historically relied on amide coupling between benzoic acid derivatives and substituted anilines. Early methods used hazardous dipolar aprotic solvents (e.g., DMF, DMSO) and coupling agents, posing environmental and safety challenges [1]. Key developments include:
Table 2: Evolution of Synthetic Methods for N-Phenylbenzamides
Era | Key Reagents/Solvents | Yield Range | Environmental Impact |
---|---|---|---|
Traditional | DMF/DCM, carbodiimides | 70–85% | High (reproductive toxicity) |
Transitional | COMU, H₂O-Ace/THF mixtures | 80–90% | Moderate |
Contemporary | One-pot MCRs, ethanol/HCl catalysis | 80–85% | Low |
Medicinal Chemistry
This scaffold is a privileged structure in drug discovery due to its:
Material Science
Table 3: Bioactive N-Phenylbenzamide Derivatives with Dimethyl Substitutions
Biological Target | Most Active Derivative | Key Modification | Potency (IC₅₀/EC₅₀) | Selectivity Index |
---|---|---|---|---|
Schistosoma mansoni | Compound 9 [2] | 2,6-Dichloro + –CF₃ | 0.08 μM | 128 |
Enterovirus EV71 | 1e [4] | 3-Amino-4-methoxy + 4-bromo | 5.7–12 μM | 51–110 |
ABL1 Kinase (Cancer) | 4f [7] | Imidazole conjugation | 7.5–11.1 μM | >10 |
Anticonvulsant | 4-Amino-N-(2,6-dimethylphenyl)benzamide [5] | 4-Amino + 2,6-dimethyl | 8.81–9.50 mg/kg (MES ED₅₀) | N/A |
CAS No.:
CAS No.: 31373-65-6
CAS No.: 106717-30-0
CAS No.: 134092-79-8
CAS No.: 8063-17-0